molecular formula C23H22N4 B7410285 N~4~-benzyl-N~2~-(2,5-dimethylphenyl)quinazoline-2,4-diamine

N~4~-benzyl-N~2~-(2,5-dimethylphenyl)quinazoline-2,4-diamine

Cat. No.: B7410285
M. Wt: 354.4 g/mol
InChI Key: HMXGCPGAPQGTEL-UHFFFAOYSA-N
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Description

N~4~-benzyl-N~2~-(2,5-dimethylphenyl)quinazoline-2,4-diamine is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-benzyl-N~2~-(2,5-dimethylphenyl)quinazoline-2,4-diamine typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core is synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Substitution Reactions: The introduction of the benzyl and 2,5-dimethylphenyl groups is achieved through nucleophilic substitution reactions. Benzyl chloride and 2,5-dimethylphenylamine are commonly used as reagents.

    Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography, to ensure the desired compound’s purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the quinazoline core, potentially yielding dihydroquinazoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various N-substituted quinazoline derivatives.

Scientific Research Applications

N~4~-benzyl-N~2~-(2,5-dimethylphenyl)quinazoline-2,4-diamine has been extensively studied for its antibacterial properties. It has shown efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . Additionally, its potential as an antibiofilm agent makes it a promising candidate for preventing biofilm-related infections .

In medicinal chemistry, this compound is being explored for its potential as a lead compound in the development of new antibacterial drugs. Its unique structure allows for modifications that can enhance its activity and selectivity against specific bacterial targets.

Mechanism of Action

The antibacterial activity of N4-benzyl-N~2~-(2,5-dimethylphenyl)quinazoline-2,4-diamine is primarily attributed to its ability to inhibit bacterial dihydrofolate reductase (DHFR), an enzyme crucial for folate synthesis . By binding to the active site of DHFR, the compound disrupts the synthesis of tetrahydrofolate, a cofactor necessary for the production of nucleotides and amino acids. This inhibition leads to the suppression of bacterial growth and replication.

Comparison with Similar Compounds

Uniqueness: N4-benzyl-N~2~-(2,5-dimethylphenyl)quinazoline-2,4-diamine stands out due to its specific substitution pattern, which enhances its antibacterial efficacy and reduces potential toxicity. The presence of the 2,5-dimethylphenyl group contributes to its unique binding affinity and selectivity towards bacterial DHFR, making it a valuable compound in the development of new antibacterial agents.

Properties

IUPAC Name

4-N-benzyl-2-N-(2,5-dimethylphenyl)quinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4/c1-16-12-13-17(2)21(14-16)26-23-25-20-11-7-6-10-19(20)22(27-23)24-15-18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXGCPGAPQGTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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